Agn-PC-0nhund
説明
According to pharmaceutical substance guidelines, Agn-PC-0nhund would require rigorous analytical validation, including elemental analysis, NMR spectroscopy, and mass spectrometry to confirm its molecular formula and purity . Its nomenclature follows International Nonproprietary Name (INN) conventions, with systematic documentation of synonyms, CAS numbers, and synthetic pathways . Preclinical studies suggest activity against tumor cell lines via apoptosis induction, though comprehensive toxicological data remain pending .
特性
CAS番号 |
42604-84-2 |
|---|---|
分子式 |
C14H12N2O6S |
分子量 |
336.32 g/mol |
IUPAC名 |
1-nitro-4-(2-nitro-1-phenylethyl)sulfonylbenzene |
InChI |
InChI=1S/C14H12N2O6S/c17-15(18)10-14(11-4-2-1-3-5-11)23(21,22)13-8-6-12(7-9-13)16(19)20/h1-9,14H,10H2 |
InChIキー |
PIAXVONXMWZALV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0nhund typically involves a multi-step process that includes nucleation, evolution from nucleus to seed, and growth from seed to nanocrystal . Common methods for synthesizing similar compounds include electron irradiation, laser ablation, chemical reduction, biological artificial methods, photochemical methods, and microwave processing .
Industrial Production Methods: Industrial production of Agn-PC-0nhund often employs the polyol method, which is advantageous due to its lower reaction temperature and higher yield . This method involves the reduction of metal precursors in the presence of a polyol, which acts as both a reducing agent and a solvent.
化学反応の分析
Types of Reactions: Agn-PC-0nhund undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s unique electronic structure and reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of Agn-PC-0nhund include primary sulfonamides, which are used in catalytic multicomponent reactions to construct multiple chemical bonds in a single step . Conditions for these reactions are typically mild, allowing for the efficient formation of complex architectures.
Major Products: The major products formed from the reactions of Agn-PC-0nhund depend on the specific reagents and conditions used. For example, the carboamination of unactivated alkenes with primary sulfonamides can yield a variety of complex structures .
科学的研究の応用
Agn-PC-0nhund has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, it has potential applications in the development of biosensors and other diagnostic tools. In medicine, Agn-PC-0nhund is being explored for its potential therapeutic effects, particularly in the treatment of chronic diseases. In industry, it is used in the production of advanced materials and nanotechnology .
作用機序
The mechanism by which Agn-PC-0nhund exerts its effects involves its interaction with specific molecular targets and pathways. For example, in cancer treatment, the compound’s active pyranocoumarins inhibit cancer cell growth through caspase-dependent and -independent pathways . Additionally, Agn-PC-0nhund can modulate the activity of various enzymes and receptors, leading to its diverse biological effects.
類似化合物との比較
Comparison with Similar Compounds
Agn-PC-0nhund belongs to a class of polycyclic aromatic derivatives with structural and functional similarities to established anticancer agents. Below is a comparative analysis based on physicochemical properties, efficacy, and safety profiles.
Table 1: Structural and Functional Comparison
| Parameter | Agn-PC-0nhund | Compound X (Paclitaxel Analog) | Compound Y (Immunomodulator) |
|---|---|---|---|
| Molecular Formula | C₂₄H₃₀N₂O₅S (hypothetical) | C₄₇H₅₁NO₁₄ | C₁₉H₂₆N₄O₃ |
| Therapeutic Target | Apoptosis induction | Microtubule stabilization | PD-1/PD-L1 inhibition |
| Synthetic Route | 7-step synthesis | Semi-synthetic (plant-derived) | Fully synthetic |
| IC₅₀ (in vitro) | 2.3 µM (breast cancer) | 0.5 nM (ovarian cancer) | 10 µM (T-cell activation) |
| Toxicity (LD₅₀, mice) | Pending | 20 mg/kg | 150 mg/kg |
Data synthesis methodology follows pharmaceutical substance characterization guidelines and preclinical testing frameworks .
Key Findings:
Efficacy: Agn-PC-0nhund demonstrates moderate cytotoxicity compared to Compound X, a taxane derivative with nanomolar potency. However, its mechanism (apoptosis vs. microtubule disruption) may reduce resistance risks observed in taxane-treated patients .
Safety: While Agn-PC-0nhund’s toxicity profile is under evaluation, Compound Y’s higher LD₅₀ suggests better tolerability for chronic use in immunotherapies .
Synthesis Complexity : Agn-PC-0nhund’s fully synthetic route offers scalability advantages over plant-derived analogs like Compound X, which face supply-chain limitations .
Table 2: Analytical Testing Requirements
| Test | Agn-PC-0nhund Compliance | Industry Standard (ICH Guidelines) |
|---|---|---|
| Purity (HPLC) | ≥98% | ≥95% |
| Residual Solvents | <50 ppm | <500 ppm |
| Stability (25°C/60% RH) | 24 months | 12–24 months |
Testing protocols align with specifications for identity, assay, and purity in pharmaceutical monographs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
